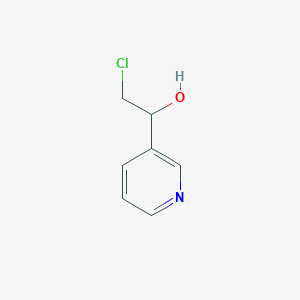
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, also known as 3,4-dichlorophenylpropan-1-one, is an organic compound that is widely used in the synthesis of various compounds. This compound is a white solid with a molecular weight of 207.09 g/mol and a melting point of 56-58°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. It has a wide range of applications in the synthesis of pharmaceuticals, pesticides, and other compounds.
Applications De Recherche Scientifique
Antibacterial Properties
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, a compound related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, has been identified as a potent antibacterial agent. Its design as a pro-drug aims to target anaerobic bacterial cells, releasing lethal species within the cell after bioreduction by bacterial proteins (Dickens et al., 1991).
Tautomerism and Conformation Studies
Aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, closely related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, have been studied for tautomerism and conformation both in solution and solid states. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Cunningham, Lowe, & Threadgill, 1989).
Chemical Synthesis and Stereochemistry
Research on the Friedel-Crafts alkylation of benzene with related compounds like 2-Chloro-1-phenylpropane and 1-Chloro-2-phenylpropane, which are structurally similar to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, reveals insights into their chemical synthesis and stereochemistry. Such studies enhance our understanding of the chemical properties and potential applications of these compounds (Masuda, Nakajima, & Suga, 1983).
Spectroscopic Characterization and Crystal Structures
The structural characteristics of cathinone derivatives, which include compounds similar to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, have been extensively studied using techniques like NMR, infrared spectroscopy, and X-ray crystallography. These studies provide crucial information about the molecular structure, which is essential for understanding their scientific applications (Kuś et al., 2016).
Asymmetric Hydrogenation
Research on the asymmetric hydrogenation of compounds like 3-chloro-1-phenylpropan-1-one, which is structurally similar to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, using ruthenium complexes, has implications in the field of asymmetric synthesis. This process is vital in producing optically active compounds, which are significant in various scientific applications (Liu et al., 2015).
Molecular Structure Analysis
Studies have been conducted on the molecular structure, vibrational wavenumbers, and electron distribution in compounds like (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, closely related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one. Such analyses are fundamental in understanding the electronic properties and potential applications of these compounds (Mary et al., 2015).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECOFJLJXJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593017 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | |
CAS RN |
49747-54-8 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
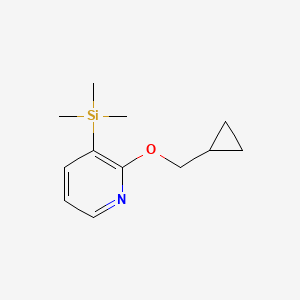
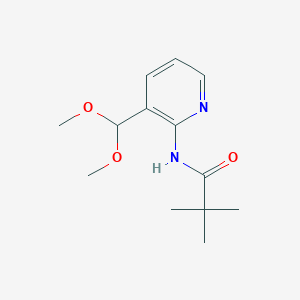
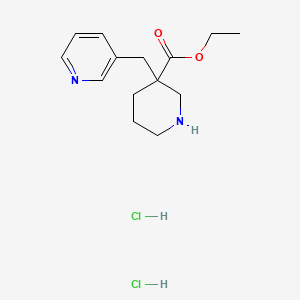
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)
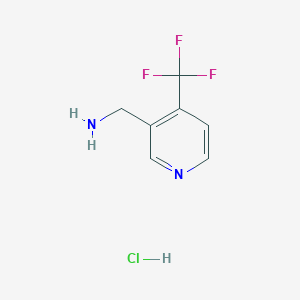
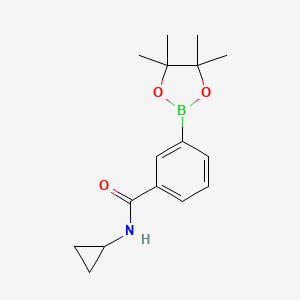
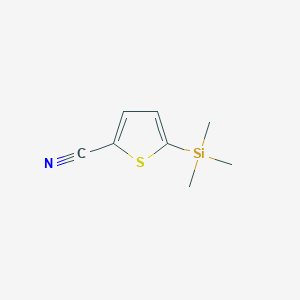
![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)
